molecular formula C10H9BrN4O3S2 B13939050 N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide CAS No. 55250-68-5

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide

Cat. No.: B13939050
CAS No.: 55250-68-5
M. Wt: 377.2 g/mol
InChI Key: PGETUXJBIFHTLD-UHFFFAOYSA-N
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Description

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide is a chemical compound with the molecular formula C10H9BrN4O3S2. It is a member of the thiadiazole family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1,3,4-thiadiazole-2-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide
  • N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-fluorobenzamide
  • N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-iodobenzamide

Uniqueness

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Biological Activity

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide, commonly referred to in the literature as a thiadiazole derivative, has attracted attention due to its potential biological activities. This compound features a unique structure that combines a thiadiazole ring with a sulfonamide group, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial effects, as well as its mechanism of action.

  • Chemical Formula: C5_5H8_8N4_4O3_3S2_2
  • Molecular Weight: 236.27 g/mol
  • CAS Number: 554-57-4
  • IUPAC Name: Acetamide, N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a study evaluated various derivatives of thiadiazoles and found that certain compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture systems. The results indicated that these compounds could induce cytotoxic effects at varying concentrations:

CompoundA549 IC50_{50} (μM)HCC827 IC50_{50} (μM)NCI-H358 IC50_{50} (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These findings suggest that this compound may possess similar antitumor properties due to its structural characteristics.

Antimicrobial Activity

In addition to its antitumor potential, this compound may also exhibit antimicrobial properties. A study evaluating various thiadiazole derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria using broth microdilution methods:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX μg/mL
Staphylococcus aureusY μg/mL

The specific MIC values for this compound were not detailed in the sources but are expected to follow similar trends observed in related compounds.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets such as DNA and enzymes involved in critical metabolic pathways:

  • DNA Binding: Many thiadiazole compounds bind preferentially to the minor groove of DNA, which may lead to interference with replication and transcription processes.
  • Enzyme Inhibition: Compounds like this compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.

Case Studies

  • Antitumor Efficacy: In vitro studies demonstrated that certain derivatives significantly reduced cell viability in lung cancer cell lines while exhibiting lower toxicity towards normal fibroblast cells (MRC-5). This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
  • Antimicrobial Testing: Various derivatives were tested against multiple bacterial strains, showcasing promising results that warrant further investigation into their potential clinical applications.

Properties

CAS No.

55250-68-5

Molecular Formula

C10H9BrN4O3S2

Molecular Weight

377.2 g/mol

IUPAC Name

4-bromo-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide

InChI

InChI=1S/C10H9BrN4O3S2/c1-15-9(19-10(14-15)20(12,17)18)13-8(16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,17,18)

InChI Key

PGETUXJBIFHTLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C2=CC=C(C=C2)Br)SC(=N1)S(=O)(=O)N

Origin of Product

United States

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